molecular formula C18H27N3O3 B3808366 Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate

Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate

Cat. No.: B3808366
M. Wt: 333.4 g/mol
InChI Key: BCNSQALBVCOMNF-UHFFFAOYSA-N
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Description

Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate is a complex organic compound that features a piperidine ring, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with ethyl(pyridin-4-ylmethyl)amine, followed by esterification with 4-oxobutanoic acid. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted piperidine or pyridine compounds.

Scientific Research Applications

Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-4-ylmethyl)ethanamine: Shares the pyridine ring and ethylamine structure.

    4-Piperidinemethanol: Contains the piperidine ring but lacks the ester group.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Features a similar nitrogen-containing heterocycle.

Uniqueness

Methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate is unique due to its combination of a piperidine ring, a pyridine ring, and an ester functional group, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 4-[3-[ethyl(pyridin-4-ylmethyl)amino]piperidin-1-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-20(13-15-8-10-19-11-9-15)16-5-4-12-21(14-16)17(22)6-7-18(23)24-2/h8-11,16H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNSQALBVCOMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C2CCCN(C2)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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